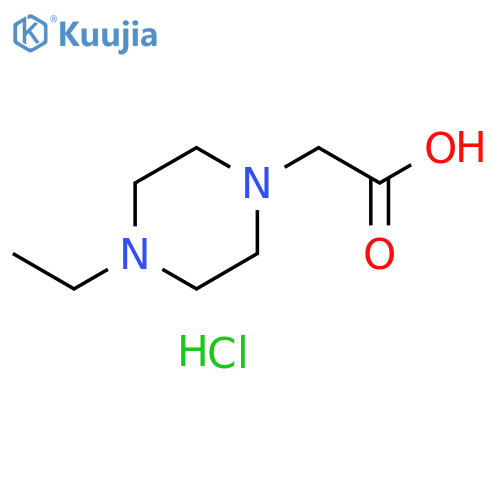

Cas no 1216609-00-5 (2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride)

1216609-00-5 structure

商品名:2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-Ethylpiperazin-1-yl)acetic Acid hydrochloride

- 2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride

-

- インチ: 1S/C8H16N2O2.ClH/c1-2-9-3-5-10(6-4-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H

- InChIKey: CVDVSNPNGGCQCB-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(CC)CC1)C(=O)O.Cl

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-138203-0.05g |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95% | 0.05g |

$65.0 | 2023-06-08 | |

| TRC | B434325-100mg |

2-(4-Ethylpiperazin-1-yl)acetic Acid hydrochloride |

1216609-00-5 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Enamine | EN300-138203-1000mg |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95.0% | 1000mg |

$281.0 | 2023-09-30 | |

| Enamine | EN300-138203-250mg |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95.0% | 250mg |

$140.0 | 2023-09-30 | |

| Aaron | AR01ACYD-2.5g |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95% | 2.5g |

$228.00 | 2025-02-09 | |

| Enamine | EN300-138203-500mg |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95.0% | 500mg |

$219.0 | 2023-09-30 | |

| Enamine | EN300-138203-5000mg |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95.0% | 5000mg |

$897.0 | 2023-09-30 | |

| Aaron | AR01ACYD-5g |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95% | 5g |

$404.00 | 2025-02-09 | |

| Aaron | AR01ACYD-1g |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95% | 1g |

$120.00 | 2025-02-09 | |

| 1PlusChem | 1P01ACQ1-500mg |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride |

1216609-00-5 | 95% | 500mg |

$279.00 | 2025-03-19 |

2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1216609-00-5 (2-(4-ethylpiperazin-1-yl)acetic acid hydrochloride) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量